
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is an organic compound with the molecular formula C6H12O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol typically involves the epoxidation of alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process .
化学反应分析
Types of Reactions
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to open the oxirane ring.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted alcohols and amines.
科学研究应用
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and resins due to its reactive oxirane ring
作用机制
The mechanism of action of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
Similar Compounds
3,3-Dimethyloxirane: Similar in structure but lacks the propanol chain.
3-(3,3-Dimethyloxiranyl)methanol: Similar but with a methanol group instead of propanol.
Juvenile Hormone III: Contains a similar oxirane ring but is a more complex molecule involved in insect development.
Uniqueness
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is unique due to its combination of an oxirane ring and a propanol chain, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
138290-92-3 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
3-(3,3-dimethyloxiran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2)6(9-7)4-3-5-8/h6,8H,3-5H2,1-2H3 |
InChI 键 |
FHQMBICYXYUHCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCO)C |
规范 SMILES |
CC1(C(O1)CCCO)C |
同义词 |
Oxiranepropanol, 3,3-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


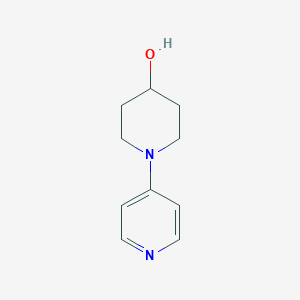
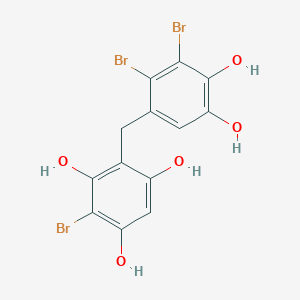

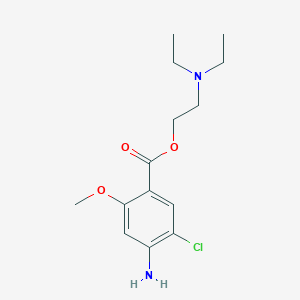
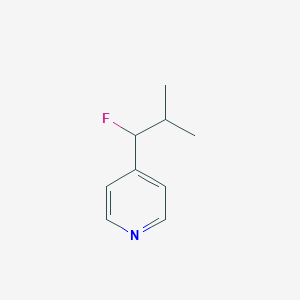
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
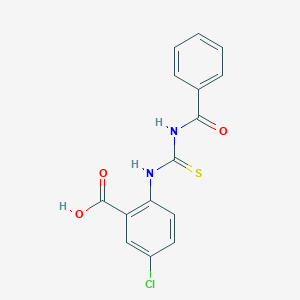
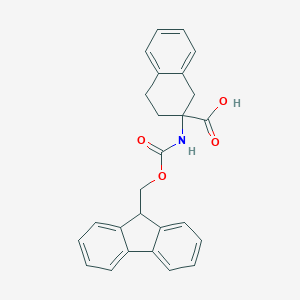
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
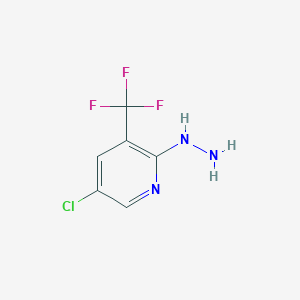
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)


